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molecular formula C7H7BrO B185452 4-Bromo-2-methylphenol CAS No. 2362-12-1

4-Bromo-2-methylphenol

Cat. No. B185452
M. Wt: 187.03 g/mol
InChI Key: IWJGMJHAIUBWKT-UHFFFAOYSA-N
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Patent
US04642383

Procedure details

Into a 5-liter reaction flask was charged 324g of o-cresol (3 moles) and 1200 g of methylene chloride. The reaction was cooled to 2° C. and 480 g (3 moles) of bromine dissolved in 960 g of methylene chloride was run in slowly over a 7-hour period. The next day, the cooling bath was removed and a heating mantle was attached. 1 liter of Isopar G (trademark of Exxon for a hydrocarbon fraction) was added and distillation of the methylene chloride was begun under water aspirator vacuum. Eventually the distillation rate slowed and the pot temperature rose to 70° C. The still head temperature dropped from 35° C. to 28° C. The solution was poured into a beaker and cooled to room temperature without stirring. In the morning, the solution was cooled to -5° C. and filtered. There was recovered 440 g of 4-bromo-o-cresol melting at 61-64° C. in 78% yield.
[Compound]
Name
324g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1200 g
Type
solvent
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step Two
Quantity
960 g
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:9]Br>C(Cl)Cl>[Br:9][C:3]1[CH:2]=[C:1]([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=1

Inputs

Step One
Name
324g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
1200 g
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
480 g
Type
reactant
Smiles
BrBr
Name
Quantity
960 g
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
without stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5-liter reaction flask
CUSTOM
Type
CUSTOM
Details
slowly over a 7-hour
CUSTOM
Type
CUSTOM
Details
The next day, the cooling bath was removed
ADDITION
Type
ADDITION
Details
1 liter of Isopar G (trademark of Exxon for a hydrocarbon fraction) was added
DISTILLATION
Type
DISTILLATION
Details
distillation of the methylene chloride
CUSTOM
Type
CUSTOM
Details
rose to 70° C
ADDITION
Type
ADDITION
Details
The still head temperature dropped from 35° C. to 28° C
ADDITION
Type
ADDITION
Details
The solution was poured into a beaker
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
In the morning, the solution was cooled to -5° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
There was recovered 440 g of 4-bromo-o-cresol melting at 61-64° C. in 78% yield

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=CC1)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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